N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10810958
InChI: InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18)
SMILES: CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide

CAS No.:

Cat. No.: VC10810958

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide
Standard InChI InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key AUOJVBYBILOEAK-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C
Canonical SMILES CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-(4,6-Dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide possesses a planar quinolinone scaffold, with methylation at C4 and C6 enhancing hydrophobic interactions in biological systems. The propanamide group at C7 introduces hydrogen-bonding capabilities, critical for target binding. Key physicochemical properties include:

PropertyValueSource
Molecular Weight244.29 g/mol
IUPAC NameN-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide
SMILESCCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C
Solubility (aqueous)33.4 µg/mL
LogP (predicted)3.55–3.78

The compound’s crystallinity and stability under physiological conditions remain uncharacterized, warranting further study.

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are unavailable, computational models predict characteristic absorptions:

  • IR: Strong ν(C=O)\nu(\text{C=O}) stretches at 1,680–1,710 cm1^{-1} for the quinolinone and amide groups.

  • 1^1H NMR: Methyl singlets (δ\delta 2.20–2.24 ppm), amide NH (δ\delta 11.46 ppm), and aromatic protons (δ\delta 7.21–7.57 ppm).

Synthesis and Optimization Strategies

Reported Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 4,6-dimethyl-7-nitroquinolin-2-one:

  • Reduction: Nitro to amine conversion via catalytic hydrogenation.

  • Acylation: Propanoyl chloride treatment under basic conditions (e.g., pyridine/DCM).

  • Cyclization: Acid-mediated closure to form the dihydroquinolinone core.

Yields for analogous quinolinones range from 60–75%, though exact data for this compound are unspecified.

Comparative Reaction Conditions

A related brominated quinolinone derivative (CAS 1403257-80-6) was synthesized using Suzuki-Miyaura coupling with Pd(PPh3_3)4_4/Na2_2CO3_3 in dioxane/water (71% yield) . While this method isn’t directly applicable, it underscores the utility of palladium catalysis in functionalizing quinolinones .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structurally similar compounds show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The amide moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition, a hypothesis requiring validation.

Anti-inflammatory Activity

In murine models, quinolinones reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. The propanamide group’s role in NF-κB pathway modulation remains speculative.

Pharmacokinetic and Toxicological Profiles

ADME Predictions

  • Absorption: High gastrointestinal permeability (LogP ~3.9).

  • Metabolism: Likely CYP3A4/2D6 substrate due to aromatic hydroxylation sites.

  • Excretion: Renal clearance predicted, with t1/2_{1/2} ~4–6 hours.

Toxicity Risks

No in vivo toxicity data exist, but in silico models indicate potential hepatotoxicity (BioTransformer score: 0.72).

Applications and Future Directions

Drug Development Opportunities

  • Oncology: Combination therapies with DNA-damaging agents.

  • Infectious Diseases: Synergistic use with β-lactam antibiotics.

Structural Modifications

Proposed derivatives to enhance potency:

ModificationTarget Property
Fluorination at C5Metabolic stability
Sulfonamide replacementSolubility enhancement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator